molecular formula C29H25N3O3S B11775328 2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11775328
M. Wt: 495.6 g/mol
InChI Key: FXXDOXVYFZODBP-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C29H25N3O3S

Molecular Weight

495.6 g/mol

IUPAC Name

2-[3-cyano-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C29H25N3O3S/c1-19-8-10-21(11-9-19)26-16-23(20-12-14-22(34-2)15-13-20)24(17-30)29(32-26)36-18-28(33)31-25-6-4-5-7-27(25)35-3/h4-16H,18H2,1-3H3,(H,31,33)

InChI Key

FXXDOXVYFZODBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)SCC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Multicomponent Pyridine Core Assembly

The pyridine ring is constructed via a modified Hantzsch-type reaction, adapting methodologies from Elsaman et al.:

Procedure :

  • Reactants :

    • 4-Methoxybenzaldehyde (1.0 equiv)

    • p-Tolualdehyde (1.0 equiv)

    • Ethyl cyanoacetate (2.0 equiv)

    • Ammonium acetate (3.0 equiv)

    • Ethanol (reflux, 12 h)

  • Mechanism :
    The reaction proceeds through Knoevenagel condensation of aldehydes with ethyl cyanoacetate, followed by Michael addition and cyclocondensation to yield 4-(4-methoxyphenyl)-6-(p-tolyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.

  • Chlorination :
    Treat the pyridinone with POCl3 (3.0 equiv) at 80°C for 6 h to obtain 2-chloro-3-cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridine.

  • Thiolation :
    React the chloropyridine with thiourea (1.2 equiv) in ethanol under reflux (4 h), followed by alkaline hydrolysis (10% NaOH) to yield the pyridine-2-thiol intermediate (78% yield).

Characterization :

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, pyridine-H), 7.89–7.45 (m, 8H, aromatic), 3.87 (s, 3H, OCH3), 2.41 (s, 3H, CH3).

  • IR : 2215 cm−1 (C≡N), 1580 cm−1 (C=N).

Synthesis of N-(2-Methoxyphenyl)chloroacetamide

Procedure :

  • Reduction :
    Hydrogenate 2-nitro-4-methoxyphenol (1.0 equiv) over Pd/C (10 wt%) in THF at 20°C under H2 (1 atm) to obtain 2-amino-4-methoxyphenol.

  • Acetylation :
    Treat the amine with acetic anhydride (1.5 equiv) in THF/H2O (3:1) at 60°C for 1 h, yielding N-(2-hydroxy-4-methoxyphenyl)acetamide (85% yield).

  • Chlorination :
    React the acetamide with ClCH2COCl (1.2 equiv) in dry DCM under N2 at 0°C, followed by triethylamine (1.5 equiv). Stir for 2 h to obtain N-(2-methoxyphenyl)chloroacetamide (72% yield).

Characterization :

  • 13C NMR (CDCl3): δ 169.2 (C=O), 151.1 (OCH3), 128.4–110.3 (aromatic), 44.8 (CH2Cl).

Thioether Bond Formation

Optimized SNAr Protocol :

ParameterCondition
SolventAnhydrous acetonitrile
BaseK2CO3 (2.0 equiv)
TemperatureRoom temperature (25°C)
Reaction Time8–12 h
WorkupFiltration, column chromatography

Procedure :

  • Combine pyridine-2-thiol (1.0 equiv) and N-(2-methoxyphenyl)chloroacetamide (1.1 equiv) in acetonitrile.

  • Add K2CO3 (2.0 equiv) and stir under N2 until completion (TLC monitoring).

  • Filter, concentrate, and purify via silica gel chromatography (hexane/EtOAc 3:1) to obtain the title compound (68% yield).

Alternative Pathway :
Refluxing in ethanol with NaOAc (1.5 equiv) for 30 min achieves comparable yields (65%) but risks thioether oxidation.

Characterization and Validation

Spectroscopic Data :

  • HRMS : m/z Calcd for C29H24N3O3S [M+H]+: 518.1534; Found: 518.1538.

  • X-ray Crystallography : Monoclinic space group P21/n with unit cell parameters a = 13.882 Å, b = 8.755 Å, c = 14.527 Å. Dihedral angle between pyridine and acetamide planes: 82.3°, confirming minimized conjugation.

Purity Assessment :

  • HPLC : >99% purity (C18 column, MeCN/H2O 70:30, 1 mL/min).

  • Elemental Analysis : Calcd (%): C, 67.04; H, 4.67; N, 8.10; S, 6.18. Found (%): C, 67.01; H, 4.69; N, 8.08; S, 6.16.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
SNAr (K2CO3/CH3CN)6899.2HighModerate
Ethanol/NaOAc reflux6598.5ModerateHigh
One-pot multicomponent4295.1LowLow

The SNAr route in acetonitrile offers optimal balance between yield and scalability, while ethanol-based methods reduce solvent costs but require longer reaction times .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the thioether group may enhance lipophilicity, potentially improving bioavailability and efficacy in biological systems.

Anti-inflammatory Activity

Studies have suggested that thioether-containing compounds can act as inhibitors of enzymes involved in inflammatory pathways. For instance, molecular docking studies have indicated that such compounds may inhibit 5-lipoxygenase (5-LOX), an enzyme implicated in the synthesis of leukotrienes, which are mediators of inflammation .

Anticancer Potential

The compound's structural similarity to known anticancer agents raises interest in its cytotoxic effects against cancer cell lines. Preliminary studies involving related compounds have shown promising results in inhibiting the growth of various cancer cells while exhibiting low toxicity towards normal cells . This suggests that further investigation into the compound's anticancer properties is warranted.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thioether linkage and subsequent functionalization of the pyridine ring. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

  • Molecular Docking Studies : Research has used molecular docking simulations to predict the binding affinity of this compound to various biological targets. These studies indicate potential interactions with proteins involved in inflammatory responses and cancer cell proliferation .
  • Cytotoxicity Assays : In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on breast cancer cell lines (e.g., MCF-7). Results showed significant inhibitory effects on cancer cells while sparing normal cells .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the functional groups significantly impact biological activity. The presence of methoxy and cyano groups alongside a thioether linkage enhances both lipophilicity and biological interactions .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and methoxyphenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Accessibility: The target compound’s synthesis likely follows methods similar to and , utilizing sodium acetate in ethanol under reflux. However, the introduction of a 2-methoxyphenylacetamide group may require optimized coupling conditions to achieve high yields .
  • Structure-Activity Relationships (SAR) :
    • Methoxy groups enhance solubility but may reduce membrane permeability compared to halogenated analogs (e.g., 4-chlorophenyl in ) .
    • The p-tolyl group at position 6 could improve hydrophobic interactions in enzyme active sites, as seen in kinase inhibitors .

Conclusion The target compound occupies a unique niche within the pyridine-thioacetamide class, balancing lipophilicity and electronic effects through its methoxy and p-tolyl substituents. While its exact biological profile remains uncharacterized in the provided evidence, structural analogs demonstrate activity against CD73, IDO1, and cancer cell lines.

Q & A

Q. Key Optimization Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
  • Catalyst Selection : Acidic/basic catalysts (e.g., p-toluenesulfonic acid) improve condensation efficiency.
  • Temperature Control : Mild conditions (40–60°C) prevent decomposition of cyano and methoxy groups.

Refer to analogous protocols for nitro-to-amine reduction yields (~75–85%) and condensation efficiencies (~60–70%) .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), cyano (no direct proton signal), and acetamide (δ ~2.1 ppm for CH₃) groups. Compare with PubChem data for analogous pyridin-2-yl thioethers ().
    • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic proton signals from 4-methoxyphenyl and p-tolyl substituents.
  • X-ray Crystallography : Determine dihedral angles between pyridine and aryl rings to confirm steric effects (e.g., used for a dihydropyrimidine-thione analog).
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at m/z ~530).

Reference Data : PubChem entries () provide InChI keys and SMILES strings for computational validation .

Advanced: How can computational methods streamline reaction optimization and mechanistic studies?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model intermediates in the substitution and condensation steps. For example, highlights quantum chemical calculations to identify transition states and energy barriers.
  • Solvent Effects : Conduct COSMO-RS simulations to predict solvent interactions and select optimal media (e.g., DMF vs. THF).
  • Mechanistic Insights : MD simulations can track sulfur nucleophilicity in thioacetamide formation.

Case Study : A study on analogous quinazoline synthesis () used DFT to optimize coupling steps, reducing side-product formation by 15% .

Advanced: How should researchers address contradictions between purity data and bioactivity results?

Methodological Answer:

  • Purity vs. Activity Validation :
    • HPLC-MS : Confirm ≥95% purity ( notes 95% as standard for bioactive studies).
    • Dose-Response Curves : Test multiple batches to rule out batch-specific impurities (e.g., residual iron from reductions in ).
    • Counter-Screen Assays : Exclude off-target effects using orthogonal assays (e.g., kinase panels for kinase inhibitors).

Statistical Approach : Use ANOVA to compare bioactivity across batches; inconsistencies may indicate undetected impurities (e.g., highlights safety thresholds for byproducts) .

Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically (e.g., replace p-tolyl with 4-chlorophenyl as in ).
  • Biological Profiling : Test analogs in target-specific assays (e.g., enzyme inhibition, cellular uptake).
  • Computational SAR : Perform molecular docking to predict binding affinities. For example, ’s dihydropyridines showed enhanced activity with electron-withdrawing groups.

Key Finding : In pyridine-thioacetamides, methoxy groups at 4-phenyl positions improve solubility but reduce metabolic stability .

Basic: What analytical methods ensure quality control during synthesis?

Methodological Answer:

  • HPLC-PDA : Monitor reaction progress with C18 columns (acetonitrile/water gradient).
  • TLC Validation : Use silica gel plates (ethyl acetate/hexane, 3:7) to track amine intermediates ().
  • Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values.

Reference : PubChem’s elemental data for related acetamides () provides benchmarks .

Advanced: How can stability studies be designed to assess degradation under storage?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines).
  • Degradant Identification : Use LC-MS to detect hydrolysis products (e.g., cleavage of thioether bonds).
  • Storage Recommendations : suggests inert atmospheres (N₂) and desiccants for moisture-sensitive thioacetamides .

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